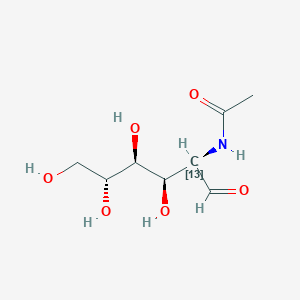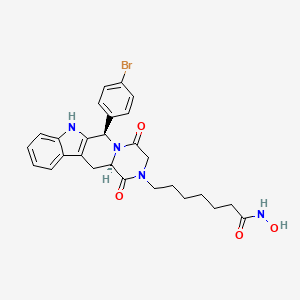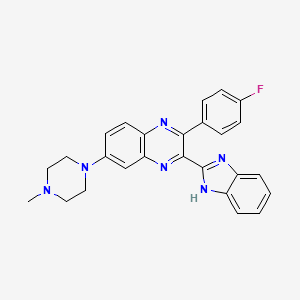
N-Acetyl-D-glucosamine-13C-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-glucosamine-13C-3, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C-3, is a monosaccharide derivative of glucose. It is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position. This compound is significant in various biological systems and is used extensively in scientific research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-3 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acidic conditions to break down chitin into its monomeric units, followed by the incorporation of the carbon-13 isotope. Enzymatic methods using chitinases and glucosaminidases have also been developed to produce this compound more efficiently .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of chitin-rich biomass using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the desired compound under controlled conditions. The fermentation process is followed by purification steps to isolate this compound with high purity .
化学反应分析
Types of Reactions
N-Acetyl-D-glucosamine-13C-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as deacetylated and oxidized forms. These derivatives are useful in different scientific applications, including the study of metabolic pathways and the development of new pharmaceuticals .
科学研究应用
N-Acetyl-D-glucosamine-13C-3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: The compound is used to study the structure and function of glycoproteins and glycolipids in cellular processes.
Medicine: this compound is used in the development of new drugs for treating conditions like osteoarthritis and inflammatory diseases.
作用机制
The mechanism of action of N-Acetyl-D-glucosamine-13C-3 involves its incorporation into glycoproteins and glycolipids, which are essential components of the extracellular matrix and cellular membranes. The compound interacts with various enzymes and receptors, modulating cellular signaling pathways and influencing processes like cell adhesion, migration, and proliferation .
相似化合物的比较
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
Glucosamine: A related compound without the acetyl group, used in dietary supplements and pharmaceuticals.
Chitosamine: Another derivative of chitin, used in the production of chitosan and other biopolymers.
Uniqueness
N-Acetyl-D-glucosamine-13C-3 is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Its stable isotope labeling allows for precise quantification and analysis in various research applications .
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(213C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i5+1 |
InChI 键 |
MBLBDJOUHNCFQT-HVMWSBINSA-N |
手性 SMILES |
CC(=O)N[13C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)



![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)


![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)


